molecular formula C28H36N2O4 B048332 Denatonium benzoate hydrate CAS No. 86398-53-0

Denatonium benzoate hydrate

Cat. No. B048332
CAS RN: 86398-53-0
M. Wt: 464.6 g/mol
InChI Key: YYMVPVZYUYQSJE-UHFFFAOYSA-N
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Description

Denatonium benzoate, also known as Bitrex, is a compound known for its extreme bitterness . It is often used as an aversive agent (bitterant) to prevent inappropriate ingestion . It is used in denatured alcohol, antifreeze, nail biting preventions, respirator mask fit-testing, animal repellents, liquid soaps, and shampoos .


Synthesis Analysis

Denatonium benzoate can be synthesized from lidocaine, a popular anesthetic. Lidocaine is alkylated with benzyl chloride in the presence of a catalyst and subsequently subjected to an ion exchange reaction . Another method involves deuterium labeling of denatonium benzoate via H/D exchange of its α-carbon hydrogen atoms in CH2 group situated between carbonyl and quaternary ammonium groups .


Molecular Structure Analysis

The molecular formula of Denatonium benzoate is C28H34N2O3 . The average mass is 446.581 Da and the monoisotopic mass is 446.256958 Da .


Physical And Chemical Properties Analysis

Denatonium benzoate is a white crystalline substance . Its melting point ranges from 163 to 170 °C . The solubility in water and octanol−water partition coefficient are key physicochemical parameters that have been determined according to OECD guidelines .

Safety And Hazards

Denatonium benzoate is harmful if swallowed, causes skin irritation, and serious eye irritation. It may cause respiratory irritation and is suspected of damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.C7H6O2.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6;/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMVPVZYUYQSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235522
Record name Denatonium benzoate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denatonium benzoate hydrate

CAS RN

86398-53-0
Record name Denatonium benzoate [USAN:INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086398530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denatonium benzoate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENATONIUM BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YK5Z54AT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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